molecular formula C13H15NOS B1523426 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 1251147-21-3

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No. B1523426
M. Wt: 233.33 g/mol
InChI Key: KTWHUDHHHQIMHN-UHFFFAOYSA-N
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Description

“1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1251147-21-3 . It has a molecular weight of 233.33 . It is in the form of an oil .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is in the form of an oil .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Research has also delved into the solvent effects on molecular aggregation in thiazole derivatives. A study demonstrated how solvent type influences the fluorescence emission spectra and circular dichroism (CD) spectra of thiazole compounds, suggesting a relationship between aggregation processes and spectral changes (Matwijczuk et al., 2016).

Catalytic Applications

The catalytic potential of thiazole derivatives has been investigated, with some compounds being used as efficient catalysts in various synthesis reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as a catalyst for synthesizing bis(pyrazol-5-ols), demonstrating several advantages such as excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, thiazole derivatives have been studied for their ability to form novel complexes and gelators. Research has highlighted the role of methyl functionality and multiple non-covalent interactions in gelation behavior, with certain thiazole amides exhibiting gelation towards specific solvent mixtures (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazole derivatives have been a subject of study, with some compounds showing promising results against various bacterial and fungal strains. A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides synthesized under mild conditions demonstrated activity comparable to standard drugs (Pejchal et al., 2015).

properties

IUPAC Name

1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-9-13(10(2)15)16-12(14-9)8-11-6-4-3-5-7-11/h3-7,10,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWHUDHHHQIMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=CC=C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

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